molecular formula C19H24Cl2FNO3 B4142255 3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride

3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride

Cat. No.: B4142255
M. Wt: 404.3 g/mol
InChI Key: UXPZDAHYERBGDZ-UHFFFAOYSA-N
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Description

3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride is a complex organic compound that features a combination of chloro, ethoxy, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride typically involves multiple steps:

    Formation of the benzyl ether: The initial step involves the reaction of 2-fluorobenzyl alcohol with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form the benzyl ether.

    Reductive amination: The benzyl ether is then subjected to reductive amination with 3-chloropropanolamine to form the desired amine.

    Hydrochloride formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylamine
  • 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl alcohol

Uniqueness

3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFNO3.ClH/c1-2-24-18-11-14(12-22-8-5-9-23)10-16(20)19(18)25-13-15-6-3-4-7-17(15)21;/h3-4,6-7,10-11,22-23H,2,5,8-9,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZDAHYERBGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCO)Cl)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride
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3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride

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